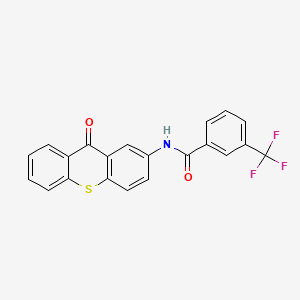
N-(9-oxo-9H-thioxanthen-2-yl)-3-(trifluoromethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-oxo-9H-thioxanthen-2-yl)-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C21H12F3NO2S and its molecular weight is 399.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(9-oxo-9H-thioxanthen-2-yl)-3-(trifluoromethyl)benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and applications of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its thioxanthene core, which is known for its unique photophysical properties. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H14F3N1O1S1 |
| Molecular Weight | 353.37 g/mol |
| Purity | >95% |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thioxanthene derivatives followed by functionalization with trifluoromethyl groups. Recent studies have reported methods for synthesizing related thioxanthone derivatives, which can serve as intermediates in the preparation of this compound .
Anticancer Properties
Several studies have highlighted the anticancer potential of thioxanthene derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that thioxanthene derivatives could inhibit the growth of breast cancer cells by targeting specific signaling pathways .
Antimicrobial Activity
Thioxanthene derivatives also exhibit antimicrobial properties. Research indicates that these compounds can act against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic processes. The trifluoromethyl group may enhance these effects by increasing the compound's hydrophobicity, allowing better membrane penetration .
Neuroprotective Effects
Emerging evidence suggests that thioxanthene derivatives may possess neuroprotective properties. In vitro studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models .
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of thioxanthene derivatives for their cytotoxic effects on various cancer cell lines. Results showed that this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial activity of several thioxanthene derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
- Neuroprotective Study : Research conducted on neuroblastoma cells indicated that this compound could reduce oxidative stress-induced cell death. The findings suggest a mechanism involving the modulation of reactive oxygen species (ROS) levels, highlighting its potential therapeutic applications in neurodegenerative diseases .
Propriétés
IUPAC Name |
N-(9-oxothioxanthen-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3NO2S/c22-21(23,24)13-5-3-4-12(10-13)20(27)25-14-8-9-18-16(11-14)19(26)15-6-1-2-7-17(15)28-18/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZWCOUKLCEDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














